molecular formula C23H23ClFN3O2 B2973636 3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide CAS No. 877632-46-7

3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide

Cat. No.: B2973636
CAS No.: 877632-46-7
M. Wt: 427.9
InChI Key: QLFJNABXLBYXOW-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide is a structurally distinct and potent antagonist selective for the dopamine D4 receptor subtype (source) . Its research value lies primarily in the investigation of the unique physiological roles of D4 receptors, which are highly expressed in the prefrontal cortex and limbic regions of the brain and are implicated in cognitive function, attention, and reward processing (source) . By providing high selectivity for D4 over other dopamine receptor subtypes (e.g., D2), this compound enables researchers to dissect the specific contributions of D4 receptor signaling in complex neurochemical pathways, without the confounding effects of broader dopaminergic modulation. This makes it an essential pharmacological tool for studying the pathophysiology and potential treatment avenues for neuropsychiatric disorders, including schizophrenia, where the D4 receptor has been a historical target of interest (source) . Its mechanism involves blocking dopamine from binding to the D4 receptor, thereby modulating downstream signaling cascades. Ongoing research utilizes this compound to explore novel therapeutic strategies and to better understand the neurobiology of behavior and cognition.

Properties

IUPAC Name

3-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN3O2/c24-18-4-1-3-17(15-18)23(29)26-16-21(22-5-2-14-30-22)28-12-10-27(11-13-28)20-8-6-19(25)7-9-20/h1-9,14-15,21H,10-13,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFJNABXLBYXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperazine Intermediate: The piperazine ring is functionalized with a 4-fluorophenyl group through nucleophilic substitution reactions.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Benzamide Core: The final step involves the acylation of the amine group with a 3-chlorobenzoyl chloride to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group are key pharmacophores that enable binding to these targets, modulating their activity and leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Benzamide Substituents
  • Target Compound : 3-chloro substitution on benzamide.
  • N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide (CAS: 877632-03-6): Replaces the 3-chloro group with a 4-methoxy substituent.
  • N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide (CAS: 876899-67-1): Utilizes a propanamide backbone with a 2-furoyl-piperazine group. The dimethylpropanamide chain introduces steric bulk, which may reduce receptor binding efficiency relative to the ethyl-linked target compound .
Piperazine Substituents
  • Target Compound : 4-fluorophenyl on piperazine.
  • N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide : Substitutes 4-fluorophenyl with 2-chlorophenyl. The chloro group’s stronger electron-withdrawing nature may enhance receptor affinity in certain targets compared to fluorine .
  • N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a): Features a 3-cyanophenyl group.
Heterocyclic Moieties
  • Target Compound : Furan-2-yl group.
  • 4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b): Replaces furan with thiophene. Thiophene’s higher aromaticity and sulfur atom may alter π-π stacking or hydrogen bonding interactions .
  • N'-(3,4-Dihydronaphthalen-1(2H)-ylidene)-3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbohydrazide (17): Incorporates benzofuran instead of furan.

Linker Modifications

  • Target Compound : Ethyl linker between benzamide and piperazine.
  • N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide : Uses an ethoxyethyl linker. The oxygen atom introduces polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the ethyl chain .

Molecular Weight and Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
Target (946365-34-0) C27H30ClFN4O 481.0 3-Cl, 4-F-phenyl, furan-2-yl
877632-03-6 C24H26FN3O3 423.5 4-OMe, 4-F-phenyl, furan-2-yl
876899-67-1 C20H24ClN3O3 389.88 2-furoyl-piperazine, dimethylpropanamide
3a C25H27N5O2 437.5 3-CN-phenyl, thiophen-3-yl

Key Research Findings

Electron-Withdrawing vs. Methoxy groups (e.g., 877632-03-6 ) increase electron density, favoring solubility but possibly reducing membrane permeability.

Heterocycle Impact :

  • Thiophene (3a, 3b ) may offer stronger aromatic interactions than furan due to sulfur’s polarizability.
  • Benzofuran derivatives (e.g., 17 ) exhibit greater rigidity, which could limit conformational flexibility required for receptor engagement.

Linker Flexibility :

  • Ethyl linkers (target compound ) balance flexibility and hydrophobicity, whereas ethoxyethyl chains (3a, 3b ) introduce polarity at the cost of increased rotational freedom.

Biological Activity

3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Structural Overview

The compound features a benzamide core with several functional groups:

  • Chloro group : Enhances lipophilicity and biological activity.
  • Piperazine ring : Known for modulating receptor activity.
  • Furan moiety : Associated with various biological properties including antimicrobial and anticancer activities.

1. Tyrosinase Inhibition

Research indicates that 3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide acts as an inhibitor of tyrosinase , an enzyme critical in melanin production. A preliminary assay using tyrosinase from Agaricus bisporus demonstrated that the compound effectively inhibits this enzyme, suggesting potential applications in treating hyperpigmentation disorders .

2. Histone Deacetylase (HDAC) Inhibition

The compound has also been studied for its ability to inhibit histone deacetylases (HDACs) , which are important targets in cancer therapy. A series of related compounds were synthesized and evaluated, showing promising antitumor properties with one derivative exhibiting an IC50 of 0.165 μM against HDAC .

Biological Activity Data

Activity Target IC50 Value Reference
Tyrosinase InhibitionTyrosinaseNot specified
HDAC InhibitionHDAC0.165 μM
Antimicrobial ActivityVarious BacteriaMIC 64 μg/mL

Case Study 1: Antimicrobial Properties

A study highlighted the compound's effectiveness against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 64 μg/mL for one derivative, showcasing its potential as an antibacterial agent .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that derivatives of the compound could induce apoptosis in cancer cell lines. One study reported significant tumor growth inhibition in xenograft models, suggesting that compounds with similar structures could serve as effective anticancer agents .

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